2-Ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide
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Overview
Description
2-Ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of 2-Ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide typically involves the construction of the indole ring system followed by functionalization at specific positions. One common method involves the reaction of tryptamine with various reagents to introduce the ethyl and hydroxy groups . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
2-Ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like manganese dioxide and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-Ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide can be compared with other indole derivatives, such as:
Melatonin: Known for its role in regulating sleep-wake cycles.
N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-p-coumaramide: Exhibits anti-inflammatory and antioxidant activities.
2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide: Studied for its neuroprotective effects. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
52250-53-0 |
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Molecular Formula |
C17H24N2O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide |
InChI |
InChI=1S/C17H24N2O2/c1-2-13(6-5-11-20)17(21)18-10-9-14-12-19-16-8-4-3-7-15(14)16/h3-4,7-8,12-13,19-20H,2,5-6,9-11H2,1H3,(H,18,21) |
InChI Key |
NCRIPSDAPUGTIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCO)C(=O)NCCC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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